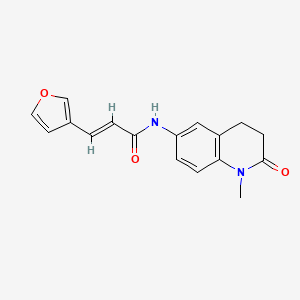![molecular formula C13H20N2O3S2 B6507035 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 1798028-17-7](/img/structure/B6507035.png)
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide (abbreviated as N-MSTA) is an organic compound that is used in various scientific research applications. It is a synthetic compound, and is used in a variety of biochemical and physiological studies, as well as in laboratory experiments. N-MSTA is a unique compound, as it has a wide range of properties and applications.
作用機序
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to act as an antioxidant in a variety of biochemical and physiological studies. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to inhibit the activity of several enzymes involved in oxidative stress pathways, such as NADPH oxidase and xanthine oxidase. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from oxidative damage. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to reduce the formation of advanced glycation end products (AGEs), which are compounds that are associated with the progression of several diseases, including diabetes and cardiovascular disease. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been shown to reduce the formation of lipid peroxidation products, which are compounds that are associated with the progression of several diseases, including atherosclerosis and neurodegenerative diseases.
実験室実験の利点と制限
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the major advantages of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is a relatively stable compound, which makes it a reliable option for laboratory experiments. However, one of the major limitations of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is that it is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has a relatively short half-life, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide. One potential future direction is to investigate its effects on other diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on other biochemical and physiological pathways, such as the pathways involved in the metabolism of lipids and carbohydrates. Additionally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on other cell types, such as stem cells and immune cells. Finally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on the development of novel therapeutic agents.
合成法
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is synthesized through a multi-step process. The first step is the formation of the thiophene ring, which is accomplished by reacting p-toluenesulfonyl chloride with 2-aminothiophene. This reaction results in the formation of N-tosyl-2-aminothiophene. The next step is the formation of the piperidine ring, which is accomplished by reacting N-tosyl-2-aminothiophene with 1-methanesulfonylpiperidine. This reaction results in the formation of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene. The final step is the formation of the acetamide group, which is accomplished by reacting N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene with acetic anhydride. This reaction results in the formation of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide.
科学的研究の応用
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is used in a variety of scientific research applications. It has been used in studies of the effects of endoplasmic reticulum stress on cell viability, as well as in studies of the effects of oxidative stress on cellular metabolism. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been used in studies of the effects of oxidative stress on mitochondrial function, as well as in studies of the effects of oxidative stress on apoptosis. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been used in studies of the effects of oxidative stress on cell cycle regulation, as well as in studies of the effects of oxidative stress on inflammation.
特性
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-20(17,18)15-5-2-11(3-6-15)9-14-13(16)8-12-4-7-19-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWUYAVGCXFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6506955.png)
![4-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-5-methyl-1-phenyl-1H-pyrazole](/img/structure/B6506967.png)

![1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6506977.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)